molecular formula C20H19NO5 B1675676 2-[(1s,2s)-2-羧基环丙基]-3-(9h-蒽-9-基)-D-丙氨酸 CAS No. 201943-63-7

2-[(1s,2s)-2-羧基环丙基]-3-(9h-蒽-9-基)-D-丙氨酸

货号 B1675676
CAS 编号: 201943-63-7
分子量: 353.4 g/mol
InChI 键: VLZBRVJVCCNPRJ-KPHUOKFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine”, also known as “2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid”, belongs to the class of organic compounds known as xanthenes . These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other .


Molecular Structure Analysis

The molecular structure of this compound includes a xanthene moiety and a cyclopropyl group . The molecular formula is C20H19NO5 . The compound has three chiral centers, resulting in a complex 3D structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.369 . It’s a non-polymer type molecule . The compound’s InChI string, which represents its molecular structure, is provided in the resources .

科学研究应用

Antidepressant-like Effects

LY341495 has been found to induce antidepressant-like effects in several rodent models . The compound works by antagonizing the metabotropic glutamate 2/3 (mGlu2/3) receptors, a mechanism of action similar to that of ketamine . Chronic administration of LY341495 has been shown to reverse the behavioral effects of chronic unpredictable stress (CUS), a model for depression .

Activation of mTORC1 Signaling

LY341495 has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling in the hippocampus of mice subjected to CUS . This activation is associated with the antidepressant effect of the compound .

Regulation of Synaptic Proteins

Chronic treatment with LY341495 has been found to regulate the levels of synaptic proteins in mice subjected to CUS . Specifically, it has been shown to rescue the deficits in the expression of postsynaptic density-95 (PSD-95) and AMPA receptor subunit GluR1 (GluA1) in the hippocampus .

Neuroplastic Effects

LY341495 has been found to have neuroplastic effects in rat primary hippocampal cultures under conditions of dexamethasone (DEX)-induced neurotoxicity . It significantly prevented DEX-induced decreases in the levels of mTORC1, 4E-BP1, and p70S6K phosphorylation as well as the levels of the synaptic proteins .

Enhancement of Dendritic Outgrowth and Spine Density

LY341495 has been shown to attenuate DEX-induced decreases in dendritic outgrowth and spine density . This suggests that the compound may have a role in promoting neuronal growth and development .

Induction of BDNF Expression

LY341495 has been found to induce the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . This induction was blocked by pretreatment with an AMPA receptor inhibitor and an mTORC1 inhibitor, suggesting that the effect is mediated through AMPA receptor-mTORC1 signaling .

属性

IUPAC Name

(1S,2S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZBRVJVCCNPRJ-KPHUOKFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942264
Record name (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

CAS RN

201943-63-7
Record name (αS)-α-Amino-α-[(1S,2S)-2-carboxycyclopropyl]-9H-xanthene-9-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201943-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-341495
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ73SP6QSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 2
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 3
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 4
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 5
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

Q & A

Q1: What is LY341495?

A1: LY341495 is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, ]

Q2: How does LY341495 interact with mGluR2/3 receptors?

A2: LY341495 acts as a competitive antagonist, binding to the glutamate binding site on mGluR2/3 receptors and preventing activation by the endogenous agonist, glutamate. [, ]

Q3: What are the downstream effects of LY341495 binding to mGluR2/3 receptors?

A3: LY341495 binding to mGluR2/3 receptors inhibits their downstream signaling pathways. This includes blocking the suppression of glutamate release from presynaptic neurons and inhibiting the activation of G-proteins coupled to the receptors. [, , ]

Q4: How does the affinity of LY341495 for mGluR2 differ from its affinity for mGluR4?

A4: LY341495 exhibits weak selectivity for mGluR2 over mGluR4, impacting the interpretation of glutamate selectivity in the presence of this antagonist. Increasing concentrations of LY341495 diminishes the inherent selectivity of glutamate for mGluR2 over mGluR4. []

Q5: What is the molecular formula and weight of LY341495?

A5: The molecular formula of LY341495 is C20H19NO5. Its molecular weight is 353.37 g/mol.

Q6: Is there spectroscopic data available for LY341495?

A6: While this document does not provide specific spectroscopic data, details on analytical methods used to characterize LY341495 can be found in the cited research papers.

Q7: What are the potential therapeutic applications of LY341495?

A7: Preclinical studies suggest potential therapeutic applications of LY341495 in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, addiction, and Parkinson's disease. [, , , , , ]

Q8: How does LY341495 compare to ketamine in terms of its antidepressant-like effects?

A8: Both LY341495 and ketamine exhibit rapid antidepressant-like effects in preclinical models. Mechanistically, LY341495, similar to ketamine, rapidly activates the mTOR pathway and increases synaptic protein levels. []

Q9: Are there any studies combining LY341495 with other drugs for potential therapeutic benefits?

A9: Research indicates that combining LY341495 with (R)-ketamine can induce rapid and sustained antidepressant-like effects in the chronic unpredictable mild stress (CUMS) model of depression, potentially offering a more effective treatment strategy with reduced side effects. []

Q10: How does chronic LY341495 treatment affect hippocampal mTORC1 signaling in mice with CUS-induced depression?

A10: Chronic administration of LY341495 effectively reverses CUS-induced behavioral deficits and rescues CUS-induced reductions in mTORC1 phosphorylation, downstream effector activation, and synaptic protein expression in the hippocampus. []

Q11: Does LY341495 impact dopaminergic neurotransmission?

A11: Acute administration of LY341495, similar to ketamine, enhances dopaminergic neurotransmission. This effect is evidenced by an increase in spontaneously active dopamine neurons in the ventral tegmental area, elevated dopamine levels in the nucleus accumbens and prefrontal cortex, and enhanced locomotor-stimulatory effects of quinpirole. []

Q12: What is the role of LY341495 in pain modulation?

A12: Intrathecal administration of LY341495 demonstrates antinociceptive effects in the formalin test by suppressing the phase 2 flinching response, suggesting the involvement of group II mGluRs in facilitated pain processing at the spinal level. []

Q13: How does the combination of LY341495 and morphine impact nociception?

A13: Intrathecal co-administration of LY341495 and morphine reveals a synergistic interaction in producing antinociception, suggesting potential therapeutic benefits for managing pain. []

Q14: Can LY341495 influence the immunosuppressive function of MDSCs and melanoma tumor growth?

A14: LY341495 has been shown to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) expressing mGluR2/3. In vivo, LY341495 treatment inhibited B16-F10 melanoma tumor growth. []

Q15: What in vitro assays have been used to study LY341495?

A15: Various in vitro assays have been employed to characterize the pharmacological profile of LY341495, including radioligand binding assays using [3H]LY341495, [3H]-LY341495 binding assays in cells expressing human group II (mGlu2 and mGlu3) receptors, and functional assays such as [35S]GTPγS binding and cAMP accumulation assays. [, , ]

Q16: What animal models have been used to study the effects of LY341495?

A16: LY341495 has been evaluated in various animal models, including rodent models of depression (forced swim test, tail suspension test, chronic unpredictable stress), pain (formalin test, thermal nociception), Parkinson’s disease (MPTP-induced toxicity), and addiction (cocaine self-administration and reinstatement). [, , , , , , ]

Q17: Have there been any clinical trials conducted with LY341495?

A17: While this document does not cite clinical trials for LY341495, it's crucial to consult updated clinical trial databases for the latest information on its clinical development.

Q18: What is known about the safety and toxicity profile of LY341495?

A18: Preclinical studies provide insights into the safety and toxicity profile of LY341495. Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

Q19: What is the historical context and key milestones in the research of LY341495?

A19: LY341495 has been instrumental in advancing our understanding of group II mGluRs and their potential as therapeutic targets since its initial characterization in the late 1990s. [] Its development has facilitated numerous preclinical studies and contributed to the emergence of mGluR-based drug discovery efforts for various neurological and psychiatric disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。